molecular formula C52H44F12FeO2P2 B6288920 (R)-(+)-1-{(R)-2-[2'-Bis(3,5-dimethyl-4-methoxyphenyl)phosphinophenyl]ferrocenyl}ethylbis(di-3,5-trifluoromethylphenyl)phosphine, Walphos CAS No. 494227-30-4

(R)-(+)-1-{(R)-2-[2'-Bis(3,5-dimethyl-4-methoxyphenyl)phosphinophenyl]ferrocenyl}ethylbis(di-3,5-trifluoromethylphenyl)phosphine, Walphos

Cat. No. B6288920
CAS RN: 494227-30-4
M. Wt: 1046.7 g/mol
InChI Key: LYSMTOMQQHQCKG-SYXKTQFYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(R)-(+)-1-{(R)-2-[2'-Bis(3,5-dimethyl-4-methoxyphenyl)phosphinophenyl]ferrocenyl}ethylbis(di-3,5-trifluoromethylphenyl)phosphine, Walphos is a useful research compound. Its molecular formula is C52H44F12FeO2P2 and its molecular weight is 1046.7 g/mol. The purity is usually 95%.
The exact mass of the compound (R)-(+)-1-{(R)-2-[2'-Bis(3,5-dimethyl-4-methoxyphenyl)phosphinophenyl]ferrocenyl}ethylbis(di-3,5-trifluoromethylphenyl)phosphine, Walphos is 1046.197428 g/mol and the complexity rating of the compound is 1320. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality (R)-(+)-1-{(R)-2-[2'-Bis(3,5-dimethyl-4-methoxyphenyl)phosphinophenyl]ferrocenyl}ethylbis(di-3,5-trifluoromethylphenyl)phosphine, Walphos suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (R)-(+)-1-{(R)-2-[2'-Bis(3,5-dimethyl-4-methoxyphenyl)phosphinophenyl]ferrocenyl}ethylbis(di-3,5-trifluoromethylphenyl)phosphine, Walphos including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Catalytic Activity and Asymmetric Synthesis

Walphos and its related chiral diphosphine ligands have been widely studied for their catalytic activity, particularly in the context of asymmetric synthesis. These ligands are critical in achieving high enantioselectivity in various catalytic reactions.

  • Catalytic Hydrogenation and Hydroboration : A study on rhenium carbonyl complexes containing chiral diphosphines of the Walphos family explored their catalytic activities in hydrogenation reactions. The research demonstrated moderate enantiomeric excesses, showcasing the potential of Walphos ligands in asymmetric synthesis (Abdel-Magied et al., 2015).

  • Asymmetric Methoxycarbonylation : In the palladium-catalyzed asymmetric methoxycarbonylation of styrene, Walphos ligands were utilized to achieve high enantioselectivities. This systematic study underscores the utility of Walphos in fine-tuning reaction outcomes for the production of valuable chiral molecules (Godard, Ruiz, & Claver, 2006).

Synthesis and Structural Analysis

Research on Walphos also encompasses its synthesis and structural characterization, which are foundational for understanding its properties and enhancing its applications in catalysis.

  • Synthesis of Chiral Ferrocenylphosphines : Studies have detailed the preparation of various chiral ferrocenylphosphines, including Walphos, showcasing methodologies for achieving planar chirality and functional group diversity. These synthetic routes are crucial for developing ligands with tailored properties for specific catalytic reactions (Hayashi et al., 1980).

  • Structural Characterization : The structural analysis of complexes containing Walphos ligands provides insights into their coordination geometry and electronic properties. Such studies are essential for designing more efficient catalytic systems (Schnyder, Togni, & Wiesli, 1997).

Applications in Asymmetric Catalysis

Walphos ligands have found applications in a variety of asymmetric catalytic processes, contributing to the efficient synthesis of chiral molecules.

  • Asymmetric Hydrophosphination : The use of Walphos in nickel-catalyzed asymmetric hydrophosphination reactions demonstrates its effectiveness in achieving high enantioselectivity and turnover numbers. This application highlights the versatility of Walphos in catalyzing reactions involving P-H bond addition to unsaturated compounds (Sadow, Haller, Fadini, & Togni, 2004).

  • Transition Metal Complexes as Anticancer Agents : Beyond asymmetric catalysis, Walphos ligands have been explored in the synthesis of transition metal complexes with potential applications as anticancer agents. The study of palladium(II) and platinum(II) complexes containing Walphos ligands revealed their cytotoxic activity against cancer cells, opening new avenues for research in medicinal chemistry (Segapelo et al., 2012).

properties

InChI

InChI=1S/C47H39F12O2P2.C5H5.Fe/c1-25-15-34(16-26(2)42(25)60-6)63(35-17-27(3)43(61-7)28(4)18-35)41-14-9-8-11-40(41)39-13-10-12-38(39)29(5)62(36-21-30(44(48,49)50)19-31(22-36)45(51,52)53)37-23-32(46(54,55)56)20-33(24-37)47(57,58)59;1-2-4-5-3-1;/h8-24,29H,1-7H3;1-5H;/t29-;;/m1../s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LYSMTOMQQHQCKG-SYXKTQFYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1OC)C)P(C2=CC=CC=C2[C]3[CH][CH][CH][C]3C(C)P(C4=CC(=CC(=C4)C(F)(F)F)C(F)(F)F)C5=CC(=CC(=C5)C(F)(F)F)C(F)(F)F)C6=CC(=C(C(=C6)C)OC)C.[CH]1[CH][CH][CH][CH]1.[Fe]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=CC(=C1OC)C)P(C2=CC=CC=C2[C]3[CH][CH][CH][C]3[C@@H](C)P(C4=CC(=CC(=C4)C(F)(F)F)C(F)(F)F)C5=CC(=CC(=C5)C(F)(F)F)C(F)(F)F)C6=CC(=C(C(=C6)C)OC)C.[CH]1[CH][CH][CH][CH]1.[Fe]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C52H44F12FeO2P2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

1046.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(R)-1-[(R)-2-[2-[Bis(4-methoxy-3,5-dimethylphenyl)phosphino]phenyl]ferrocenyl]-ethylbis[3,5-bis(trifluoromethyl)phenyl]phosphine

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